Cas no 1807004-11-0 (3-Bromo-5-ethyl-4-fluorophenol)

3-Bromo-5-ethyl-4-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-ethyl-4-fluorophenol
-
- インチ: 1S/C8H8BrFO/c1-2-5-3-6(11)4-7(9)8(5)10/h3-4,11H,2H2,1H3
- InChIKey: WUMRHBQNJOYCLA-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1F)CC)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- トポロジー分子極性表面積: 20.2
- XLogP3: 3.2
3-Bromo-5-ethyl-4-fluorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000591-1g |
3-Bromo-5-ethyl-4-fluorophenol |
1807004-11-0 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
Alichem | A010000591-500mg |
3-Bromo-5-ethyl-4-fluorophenol |
1807004-11-0 | 97% | 500mg |
790.55 USD | 2021-07-06 | |
Alichem | A010000591-250mg |
3-Bromo-5-ethyl-4-fluorophenol |
1807004-11-0 | 97% | 250mg |
484.80 USD | 2021-07-06 |
3-Bromo-5-ethyl-4-fluorophenol 関連文献
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
3-Bromo-5-ethyl-4-fluorophenolに関する追加情報
Professional Introduction to 3-Bromo-5-ethyl-4-fluorophenol (CAS No. 1807004-11-0)
3-Bromo-5-ethyl-4-fluorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1807004-11-0, is a fluorinated aromatic compound with significant potential in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated phenols, which are widely studied for their diverse biological activities and synthetic utility. The presence of both bromine and fluorine substituents in its molecular structure enhances its reactivity and makes it a valuable intermediate in the development of novel chemical entities.
The structural features of 3-bromo-5-ethyl-4-fluorophenol contribute to its versatility in synthetic chemistry. The bromine atom at the 3-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. Additionally, the fluorine atom at the 4-position influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. These characteristics make it an attractive building block for medicinal chemists seeking to develop new drugs with optimized pharmacokinetic profiles.
In recent years, there has been growing interest in the exploration of halogenated phenols as scaffolds for therapeutic agents. 3-Bromo-5-ethyl-4-fluorophenol has been employed in several research studies aimed at identifying compounds with antimicrobial, anti-inflammatory, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain resistant bacterial strains by interfering with their DNA replication mechanisms. The ethyl group at the 5-position further modulates the compound's solubility and bioavailability, making it a suitable candidate for oral administration.
The role of fluorine in pharmaceuticals cannot be overstated. Fluorinated aromatic compounds often exhibit improved metabolic stability, enhanced binding affinity to biological targets, and altered pharmacokinetic properties compared to their non-fluorinated counterparts. 3-Bromo-5-ethyl-4-fluorophenol leverages these advantages, making it a valuable precursor in drug discovery programs targeting neurological disorders and metabolic diseases. Researchers have also explored its potential as a ligand for enzyme inhibition, particularly in cases where precise spatial orientation of substituents is critical for efficacy.
Advances in computational chemistry have further accelerated the utilization of 3-bromo-5-ethyl-4-fluorophenol in drug design. Molecular modeling studies have revealed that subtle modifications to its structure can significantly alter its binding interactions with biological targets. For example, virtual screening campaigns have identified analogs of this compound that show enhanced selectivity for specific enzymes over off-target proteins, reducing side effects associated with drug treatment. Such computational approaches are increasingly integrated into early-stage drug development pipelines, streamlining the process of identifying lead compounds.
The agrochemical industry has also recognized the potential of 3-bromo-5-ethyl-4-fluorophenol as a precursor for novel pesticides and herbicides. Its structural motifs are found in several commercially available agrochemicals that exhibit potent activity against pests while maintaining environmental safety. Ongoing research aims to expand this portfolio by synthesizing new derivatives with improved efficacy and reduced ecological impact. The bromine substituent plays a crucial role in these applications by enabling further derivatization into more complex molecules with tailored biological activities.
From a synthetic chemistry perspective, 3-bromo-5-ethyl-4-fluorophenol serves as a versatile intermediate for constructing heterocyclic compounds. Functional groups such as alcohols, amines, and carboxylic acids can be introduced at various positions on its aromatic ring through well-established organic transformations. This flexibility allows chemists to explore diverse chemical space rapidly, accelerating the discovery of new molecular entities with therapeutic potential.
The safety profile of 3-bromo-5-ethyl-4-fluorophenol is another critical consideration in its application across different domains. While halogenated phenols can pose certain hazards if mishandled—such as skin irritation or respiratory issues—standard laboratory protocols mitigate these risks effectively. Proper storage conditions and personal protective equipment ensure that researchers can work with this compound safely while maximizing its utility in scientific investigations.
In conclusion,3-bromo-5-ethyl-4-fluorophenol (CAS No. 1807004-11-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features enable diverse synthetic pathways and biological activities, making it an indispensable tool for researchers striving to develop innovative solutions to global challenges in health and agriculture.
1807004-11-0 (3-Bromo-5-ethyl-4-fluorophenol) Related Products
- 194930-00-2((S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6))
- 1361902-51-3(6-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid)
- 1172368-04-5(2-(4-chloro-5-methylpyrazol-1-yl)acetamide)
- 2694747-09-4(Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate)
- 2137567-64-5(N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide)
- 1448077-29-9(2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide)
- 946327-36-2(N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-4-ethoxybenzene-1-sulfonamide)
- 1283717-45-2(1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one)
- 2227885-55-2(rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid)
- 1780721-77-8(1-2-(1H-1,3-benzodiazol-2-yl)ethylcyclopropan-1-amine)




